2-[3-(2-Chloropropanoyl)phenyl]acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[3-(2-chloropropanoyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(12)11(15)9-4-2-3-8(5-9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWNWBFLCUFGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC(=C1)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Phenylacetic Acid Scaffolds in Medicinal Chemistry and Chemical Biology
The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous established and experimental therapeutic agents. mdpi.comresearchgate.net Its prevalence stems from a combination of favorable physicochemical properties and versatile synthetic accessibility. This structural motif is a key component in a variety of drugs, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac. mdpi.comresearchgate.net
The versatility of the phenylacetic acid framework allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. nih.govinventivapharma.com Researchers have successfully synthesized a wide range of derivatives with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. mdpi.comresearchgate.netgoogle.com For instance, certain substituted phenylacetic acids have been investigated as aldose reductase inhibitors, γ-secretase modulators for Alzheimer's disease, and hPPARγ agonists for managing insulin (B600854) resistance. nih.govnih.govnih.gov The ability to introduce various substituents onto the phenyl ring and the acetic acid side chain provides a powerful tool for exploring structure-activity relationships and optimizing drug candidates. nih.govinventivapharma.com
The phenylacetic acid moiety can also influence the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion. The carboxylic acid group, for example, can participate in hydrogen bonding and salt formation, which can impact solubility and formulation characteristics.
Rationale for the Investigation of 2 3 2 Chloropropanoyl Phenyl Acetic Acid
While direct research on 2-[3-(2-Chloropropanoyl)phenyl]acetic acid is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known reactivity and applications of its constituent chemical motifs. The structure combines the established phenylacetic acid scaffold with an α-chloroketone functionality, a reactive group with significant potential in chemical biology and drug design.
The α-chloroketone moiety is a valuable tool for creating covalent inhibitors and biochemical probes. nuph.edu.ua This functional group can react with nucleophilic residues in proteins, such as cysteine and histidine, to form stable covalent bonds. uochb.cz This property is particularly useful for irreversibly inhibiting enzymes or for labeling specific proteins to study their function. The targeted and irreversible nature of such interactions can lead to prolonged and potent biological effects.
The specific placement of the 2-chloropropanoyl group at the meta-position of the phenylacetic acid core in this compound suggests a deliberate design to explore specific structure-activity relationships. The combination of a recognized pharmacophore (phenylacetic acid) with a reactive chemical probe (α-chloroketone) provides a strategic approach to developing novel therapeutic agents or research tools. The investigation of this compound could aim to identify new biological targets or to develop potent and selective inhibitors for known targets.
Overview of Current Research Trajectories and Gaps for 2 3 2 Chloropropanoyl Phenyl Acetic Acid
Retrosynthetic Analysis and Strategic Design for the Target Compound
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. ias.ac.in For this compound, the most logical disconnection occurs at the carbon-carbon bond formed between the aromatic ring and the chloropropanoyl group. This bond is typically forged via a Friedel-Crafts acylation reaction. wikipedia.org
This primary disconnection, denoted as (a) in the retrosynthesis scheme, breaks the target molecule into two key synthons: a nucleophilic phenylacetic acid synthon and an electrophilic 2-chloropropanoyl synthon. The corresponding real-world reagents for these synthons would be phenylacetic acid and an activated form of 2-chloropropanoic acid, such as 2-chloropropionyl chloride.
Synthetic Routes to the Phenylacetic Acid Core Precursors
The phenylacetic acid (PAA) moiety serves as the foundational core of the target molecule. A well-established and reliable method for its synthesis begins with benzyl chloride. The process involves two primary steps:
Cyanation of Benzyl Chloride : Benzyl chloride is reacted with a cyanide salt, typically sodium cyanide (NaCN), in a nucleophilic substitution reaction. This replaces the chlorine atom with a nitrile group, forming benzyl cyanide (phenylacetonitrile).
Hydrolysis of Benzyl Cyanide : The resulting benzyl cyanide is then subjected to hydrolysis, usually under acidic or basic conditions. This converts the nitrile group into a carboxylic acid, yielding phenylacetic acid.
This two-step sequence is a classic method for extending a carbon chain by one atom and is widely used in both laboratory and industrial settings for producing PAA and its derivatives. aecenar.com Alternative routes, such as the carbonylation of toluene, also exist for industrial-scale production. google.com
Introduction of the 2-Chloropropanoyl Moiety via Acylation Reactions
The key step in assembling the target molecule is the attachment of the 2-chloropropanoyl group to the phenylacetic acid core. This is achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction. masterorganicchemistry.com
Exploration of Acylating Agents and Reaction Conditions
The Friedel-Crafts acylation involves reacting an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. libretexts.org
Acylating Agent : The most common and reactive acylating agent for this transformation is 2-chloropropionyl chloride . It can be prepared from 2-chloropropanoic acid by reacting it with an agent like thionyl chloride (SOCl₂). Acid anhydrides are also viable acylating agents. rsc.org
Lewis Acid Catalyst : A strong Lewis acid is required to generate the highly electrophilic acylium ion from the acyl chloride. sigmaaldrich.com Stoichiometric amounts of the catalyst are often necessary because the product, an aryl ketone, can form a complex with the Lewis acid. wikipedia.org
Reaction Conditions : The reaction is typically carried out in an inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane, 1,2-dichloroethane) or carbon disulfide, to dissolve the reactants and facilitate the reaction.
A primary challenge in this specific synthesis is directing the acylation to the meta-position of phenylacetic acid. The carboxymethyl group (-CH₂COOH) is an ortho-, para-director, meaning substitution is electronically favored at positions 2 and 4. Achieving meta-acylation often results in lower yields and necessitates sophisticated purification to isolate the desired isomer. The choice of catalyst and reaction temperature can influence the isomeric ratio.
| Lewis Acid Catalyst | Typical Solvent | General Temperature Range | Key Considerations |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | 1,2-Dichloroethane (DCE) | 0 °C to RT | Most common and reactive; requires stoichiometric amounts. numberanalytics.com |
| Ferric Chloride (FeCl₃) | Dichloromethane (DCM) | RT to 40 °C | Milder alternative to AlCl₃. |
| Zeolites (e.g., H-Y) | Dichlorobenzene | 150-180 °C | Reusable solid acid catalyst, offering a greener alternative. researchgate.net |
| Methanesulfonic acid (MSA) | None (Neat) or Graphite | RT to 100 °C | Can be used with carboxylic acids directly, avoiding acyl chlorides. organic-chemistry.org |
Stereocontrol in the Formation of the 2-Chloropropanoyl Group
The 2-chloropropanoyl moiety contains a chiral center at the C2 position. Standard acylation with 2-chloropropionyl chloride results in a racemic mixture of (R)- and (S)-enantiomers. The synthesis of a single enantiomer, which is often required for pharmaceutical applications, necessitates strategies for asymmetric synthesis.
There are two primary approaches to achieve stereocontrol:
Use of Chiral Precursors : The synthesis can start from an enantiomerically pure precursor. For instance, (S)-2-chloropropionyl chloride can be synthesized from naturally available (S)-lactic acid. Using this chiral acylating agent in the Friedel-Crafts reaction will lead to the corresponding enantiomerically enriched product.
Chiral Catalysis : An asymmetric Friedel-Crafts acylation can be performed using a chiral Lewis acid catalyst. mdpi.com These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. While highly effective, developing a specific catalyst for a given substrate can be challenging.
| Catalyst Type | Example Ligands | Metal Center | Mechanism Principle |
|---|---|---|---|
| Chiral Phosphoric Acids | BINOL-derived | None (Brønsted Acid) | Activates the electrophile through hydrogen bonding in a chiral pocket. mdpi.com |
| Chiral Bisoxazoline (BOX) Complexes | BOX ligands | Copper(II), Zinc(II) | Metal coordinates to both the ligand and substrate, directing the attack. numberanalytics.com |
| Chiral Diphosphine Complexes | BINAP | Ruthenium, Rhodium | Forms a rigid chiral environment around the metal center. numberanalytics.com |
Advanced Purification Techniques for this compound
The synthesis of this compound, particularly via Friedel-Crafts acylation, invariably produces a mixture of isomers (ortho, meta, para) and may contain unreacted starting materials and byproducts. Therefore, advanced purification techniques are crucial to isolate the desired meta-isomer with high purity. nih.gov
Crystallization : This is a primary method for purifying solid organic compounds. uct.ac.za The principle relies on the difference in solubility between the desired compound and impurities in a chosen solvent. byjus.com For a keto acid like the target molecule, fractional crystallization can be employed, where repeated crystallization steps are used to selectively isolate the desired isomer based on subtle differences in solubility and crystal lattice energy. askiitians.com The process involves dissolving the crude mixture in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the least soluble isomer crystallizes out first. youtube.com
Chromatography : When crystallization is insufficient to separate closely related isomers, chromatographic methods are employed.
Column Chromatography : This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). By carefully selecting the solvent system (mobile phase), the different isomers can be eluted from the column at different rates.
High-Performance Liquid Chromatography (HPLC) : For high-purity requirements, as in the pharmaceutical industry, preparative HPLC is the method of choice. It offers superior resolution for separating isomers that are structurally very similar. The crude product is injected into a column with a high-performance stationary phase, and the isomers are separated under high pressure, allowing for the collection of highly pure fractions of the target compound.
| Technique | Principle of Separation | Application for Target Compound | Advantages |
|---|---|---|---|
| Fractional Crystallization | Differential solubility | Initial bulk purification to enrich the desired isomer. | Scalable, cost-effective for large quantities. askiitians.com |
| Column Chromatography | Differential adsorption | Isolation of the meta-isomer from ortho and para byproducts. | Good for moderate quantities and significant structural differences. |
| Preparative HPLC | Differential partitioning | Final high-purity polishing; separation of enantiomers if a chiral column is used. | Excellent resolution for very similar compounds (isomers). |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Alternative Catalysts : The traditional Friedel-Crafts acylation uses stoichiometric amounts of AlCl₃, which generates significant amounts of corrosive and hazardous aluminum-containing waste after aqueous workup. gctlc.org Green alternatives focus on using catalytic amounts of reusable solid acids.
Zeolites : These microporous aluminosilicates can catalyze acylation reactions at high temperatures and can be filtered off and reused, eliminating waste from the catalyst. researchgate.net
Heteropolyacids : These are strong solid acids that can also serve as reusable catalysts for acylation.
Greener Solvents : Chlorinated solvents like dichloromethane and dichlorobenzene are commonly used but are environmentally persistent and pose health risks. Replacing them with more benign alternatives is a key green chemistry goal.
Deep Eutectic Solvents (DES) : A mixture of choline chloride and zinc chloride can act as both a recyclable catalyst and a green solvent for Friedel-Crafts acylation. rsc.orgresearchgate.net
Solvent-Free Reactions : In some cases, reactions can be run "neat" (without a solvent), especially when one of the reactants is a liquid. This dramatically reduces waste streams. frontiersin.org
Atom Economy and Alternative Reagents : The use of acyl chlorides generates HCl as a byproduct. Using carboxylic acids directly as acylating agents, activated by reagents like methanesulfonic anhydride, improves atom economy and avoids the use of halogenated compounds. organic-chemistry.org This approach produces methanesulfonic acid as a biodegradable byproduct.
| Principle | Traditional Approach | Green Alternative | Benefit |
|---|---|---|---|
| Catalysis | Stoichiometric AlCl₃ | Catalytic zeolites or reusable solid acids. gctlc.org | Reduces inorganic waste, allows catalyst recycling. |
| Solvents | Dichloromethane, Dichlorobenzene | Deep eutectic solvents, or solvent-free conditions. rsc.org | Eliminates volatile organic compounds (VOCs) and hazardous waste. |
| Reagents | 2-Chloropropionyl chloride | 2-Chloropropanoic acid with a non-halogenated activator. organic-chemistry.org | Improves atom economy, avoids corrosive HCl byproduct. |
| Energy | Conventional heating | Microwave irradiation | Reduces reaction times and energy consumption. rsc.org |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy for Proton Environments
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Electron-withdrawing groups tend to deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups cause an upfield shift.
For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methine proton of the chloropropanoyl group, and the methyl protons. The aromatic protons on the meta-substituted benzene (B151609) ring are expected to show complex splitting patterns (multiplets) in the typical aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to the carboxylic acid and the aromatic ring would likely appear as a singlet around δ 3.7 ppm. The methine proton, being adjacent to both a carbonyl group and a chlorine atom, is expected to be significantly deshielded, appearing as a quartet around δ 5.3 ppm, split by the adjacent methyl protons. The methyl protons of the chloropropanoyl group would resonate further upfield as a doublet around δ 1.7 ppm, split by the methine proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.2 - 7.9 | m | - |
| -CH₂-COOH | ~3.7 | s | - |
| -CH(Cl)- | ~5.3 | q | ~6.9 |
| -CH₃ | ~1.7 | d | ~6.9 |
| -COOH | ~11-12 | s (broad) | - |
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ketone is expected to be the most deshielded, appearing around δ 198 ppm. The carboxylic acid carbonyl carbon would resonate at a slightly lower chemical shift, around δ 172 ppm. The carbon atoms of the aromatic ring would produce a series of signals between δ 128 and 138 ppm. The carbon of the methylene group (-CH₂-) is predicted to be around δ 40 ppm. The methine carbon bearing the chlorine atom is expected at approximately δ 55 ppm, and the methyl carbon should appear at a higher field, around δ 20 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | ~198 |
| C=O (Acid) | ~172 |
| Aromatic-C | 128 - 138 |
| -CH(Cl)- | ~55 |
| -CH₂- | ~40 |
| -CH₃ | ~20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the methine proton of the chloropropanoyl group and the adjacent methyl protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation peak between the methylene protons and their attached carbon, the methine proton and its carbon, and the methyl protons and their carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₁ClO₃), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a peak for the molecule containing ³⁵Cl and another peak approximately two mass units higher for the ³⁷Cl isotope, in a roughly 3:1 ratio.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule.
For this compound, common fragmentation pathways would likely involve:
Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH) from the molecular ion is a common fragmentation for carboxylic acids.
Cleavage adjacent to the carbonyl groups: The bonds alpha to the ketone and carboxylic acid carbonyls are susceptible to cleavage. This could lead to the formation of acylium ions.
Loss of HCl: Elimination of hydrogen chloride (36 Da) is another possible fragmentation pathway.
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the acetic acid side chain could generate a stable benzylic cation.
The analysis of these fragment ions would allow for the piecing together of the molecular structure, confirming the connectivity of the different functional groups.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | [M+H - COOH]⁺ | COOH |
| [M+H]⁺ | [M+H - CH(Cl)CH₃]⁺ | CH(Cl)CH₃ |
| [M+H]⁺ | [C₇H₅O]⁺ | CH₂(COOH) + CH(Cl)CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy relies on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies (expressed as wavenumbers, cm⁻¹).
For this compound, the IR spectrum is expected to exhibit several distinct absorption bands corresponding to its constituent functional groups: a carboxylic acid, a ketone, a substituted aromatic ring, and a carbon-chlorine bond.
O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is typically broadened by hydrogen bonding.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the acetic acid methylene group and the propanoyl group will likely be observed in the 3000-2850 cm⁻¹ region.
C=O Stretch (Ketone and Carboxylic Acid): Two distinct and strong absorption bands are predicted for the carbonyl groups. The carbonyl of the carboxylic acid is expected to absorb in the range of 1725-1700 cm⁻¹. The ketone carbonyl, being adjacent to an aromatic ring, will likely absorb at a slightly lower frequency, typically in the 1700-1680 cm⁻¹ range.
C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl ring are expected to produce one to three moderate to weak absorption bands in the 1600-1450 cm⁻¹ region.
C-O Stretch (Carboxylic Acid): The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group is anticipated to appear in the 1320-1210 cm⁻¹ range.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to give rise to a moderate to strong absorption band in the 800-600 cm⁻¹ region.
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3100-3000 | Weak to Medium |
| Aliphatic CH₂, CH | C-H Stretch | 3000-2850 | Medium |
| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |
| Ketone | C=O Stretch | 1700-1680 | Strong |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |
| Alkyl Halide | C-Cl Stretch | 800-600 | Medium to Strong |
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for Chiral Analysis
The molecule this compound possesses a chiral center at the carbon atom of the propanoyl group that is bonded to the chlorine atom. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers (R and S forms). Chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. A VCD spectrum provides information about the stereochemistry of a molecule. For a racemic mixture (an equal mixture of both enantiomers), the VCD spectrum would be silent. However, for an enantiomerically pure sample of this compound, a VCD spectrum with both positive and negative bands would be expected. The pattern of these bands is unique to a specific enantiomer. By comparing the experimental VCD spectrum with a spectrum predicted from quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be determined.
Electronic Circular Dichroism (ECD): ECD is a similar technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions. The aromatic chromophore (the phenyl ring and the adjacent ketone) in this compound is expected to give rise to characteristic ECD signals. Similar to VCD, the ECD spectrum of one enantiomer will be the mirror image of the other. Comparing the experimental ECD spectrum to theoretically calculated spectra can also be used to assign the absolute configuration.
As no experimental VCD or ECD data for this compound is publicly available, a definitive chiral analysis cannot be presented. However, the presence of the chiral center makes this compound an ideal candidate for analysis by these techniques.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. To perform X-ray crystallography, a single, high-quality crystal of the compound is required.
If a suitable crystal of this compound could be grown, X-ray diffraction analysis would reveal:
The exact molecular conformation in the solid state, including the torsion angles between the phenyl ring, the acetic acid side chain, and the chloropropanoyl group.
Precise bond lengths and angles for all atoms in the molecule, confirming the connectivity and geometry.
The packing arrangement of the molecules in the crystal lattice.
Intermolecular interactions, such as hydrogen bonds between the carboxylic acid groups of adjacent molecules, which often form dimeric structures.
The absolute configuration of the chiral center, provided the crystal is non-centrosymmetric and the data is of sufficient quality (using techniques such as anomalous dispersion).
Given the absence of published crystallographic data, the following table provides a hypothetical set of crystallographic parameters that might be expected from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z (molecules/unit cell) | 4 |
Analytical Methodologies for Research on 2 3 2 Chloropropanoyl Phenyl Acetic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of analytical procedures for 2-[3-(2-Chloropropanoyl)phenyl]acetic acid, enabling the separation of the compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the quantitative analysis and purity assessment of this compound and its related final products, such as Loxoprofen. The development of a stability-indicating HPLC method is critical for separating the active compound from any potential impurities or degradants.
Research has focused on reversed-phase HPLC (RP-HPLC) due to its suitability for analyzing moderately polar compounds like arylpropionic acids. A typical method involves a C18 stationary phase, which provides excellent separation for such molecules. Method development often employs a chemometric approach to optimize variables like mobile phase composition, pH, and flow rate to achieve the best separation in the shortest time. researchgate.netchem-soc.si
Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. nih.govscispace.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). who.int For instance, a validated RP-HPLC method for the related compound Loxoprofen demonstrated linearity over a concentration range of 5-25 µg/mL with a correlation coefficient (r²) of 0.999. rjptonline.org The LOD and LOQ for that method were found to be 0.09175 µg/mL and 0.278032 µg/mL, respectively, indicating high sensitivity. rjptonline.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | PRIMESIL C18 (4.6 x 250 mm) rjptonline.org | Mediterranea Sea C18 (4.6 x 250mm, 5µm) who.int | C18 Analytical Column nih.gov |
| Mobile Phase | Methanol: 0.05% OPA buffer (75:25 v/v) rjptonline.org | Acetonitrile: 0.01 M NaH₂PO₄ buffer (55:45 v/v), pH 6.5 who.int | Acetonitrile: 0.15% Triethylamine (pH 2.2) (50:50, v/v) nih.gov |
| Flow Rate | 1.0 mL/min rjptonline.org | 1.0 mL/min who.int | 1.0 mL/min nih.gov |
| Detection (UV) | 225 nm rjptonline.org | 220 nm who.int | 220 nm nih.gov |
| Linearity Range | 5-25 µg/mL rjptonline.org | 0.1-10 ppm who.int | 5.0–120.0 µg/mL scispace.com |
| Correlation Coefficient (r²) | 0.999 rjptonline.org | 0.999 who.int | 0.9998 scispace.com |
| LOD | 0.09175 µg/mL rjptonline.org | Not Reported | Not Reported |
| LOQ | 0.278032 µg/mL rjptonline.org | 0.1 ppm who.int | Not Reported |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a valuable tool for analyzing volatile impurities or for the main compound after appropriate derivatization. Due to the low volatility and polar nature of the carboxylic acid group in this compound, direct injection is often challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.
Common derivatization agents for carboxylic acids include silylating agents, such as those used to form tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov For example, the analysis of Loxoprofen has been successfully carried out by GC-Mass Spectrometry (GC-MS) after conversion to its TBDMS derivative. nih.gov This approach allows for sensitive detection, with limits of detection reported in the low ng/mL range. nih.gov Another strategy involves derivatization with reagents like phenylboronic acid, which has been used for related chloropropanols to improve their gas chromatographic properties. nih.gov Analysis of related substances in starting materials like 2-chloropropionyl chloride, a potential precursor, is also performed using GC. google.com
Thin-Layer Chromatography (TLC) in Synthetic Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time during the synthesis of Loxoprofen from intermediates like this compound. google.comgoogle.comthieme.de By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of the desired product.
For more quantitative and sensitive analysis, High-Performance Thin-Layer Chromatography (HPTLC) can be employed. A validated HPTLC-densitometric method has been developed for Loxoprofen and its degradation products. nih.gov This method utilized silica (B1680970) gel F254 plates as the stationary phase and a mobile phase of toluene:acetone:acetic acid (1.8:1.0:0.1, v/v/v), with densitometric scanning at 220 nm for quantification. nih.govoup.com Such a method could be adapted to assess the purity of this compound and monitor its stability.
Chiral Chromatography for Enantiomeric Separation
The presence of a stereocenter at the second carbon of the propanoyl group makes this compound a chiral molecule. Since different enantiomers can have distinct pharmacological activities, their separation and quantification are critical. Chiral chromatography is the primary method for this purpose.
Direct enantiomeric separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for separating profens and related chiral acids. nih.gov For acidic enantiomers, the composition of the mobile phase is crucial; often, a small amount of an acidic additive like trifluoroacetic acid is required to improve peak shape and resolution. nih.gov A review of chiral separations highlights the successful use of hydroxypropyl-β-cyclodextrin as a chiral selector for the preparative separation of 2-(4-bromomethylphenyl)propionic acid enantiomers, a precursor for chiral Loxoprofen synthesis. nih.gov This indicates that cyclodextrin-based and other CSPs are effective for resolving chiral molecules structurally similar to the target compound.
Spectrophotometric and Spectrofluorometric Determination Methods
UV-Visible spectrophotometry offers a simple and accessible method for the quantitative determination of compounds containing a chromophore. The phenylacetyl group in this compound provides significant UV absorbance, allowing for its quantification.
A stability-indicating UV spectrophotometric method developed for Loxoprofen sodium identified a maximum absorbance (λmax) at 223 nm in distilled water. impactfactor.orgresearchgate.net The method was validated, showing good linearity and precision. impactfactor.org Given the structural similarity, the λmax for this compound is expected to be in a similar region. These methods are particularly useful for routine quality control where the identity of the compound is known and major interfering substances are absent.
| Parameter | Result |
|---|---|
| Solvent | Distilled Water |
| λmax | 223 nm |
| Linearity Range | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| LOD | 0.012 µg/mL |
| LOQ | 0.037 µg/mL |
| Precision (%RSD) | < 2.0% |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification of compounds and the characterization of unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing pharmaceutical compounds and their process-related impurities. google.com The coupling of HPLC with MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), allows for the determination of the molecular weight of the parent compound and its impurities as they elute from the column. nih.gov Further fragmentation in tandem MS (MS/MS) experiments provides structural information that is crucial for identifying unknown substances, such as degradation products or synthesis by-products. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis would follow a derivatization step, as previously discussed. nih.gov High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide elemental composition data for impurities, enabling confident identification even at trace levels. thermofisher.com This is particularly useful for impurity profiling of starting materials and intermediates in pharmaceutical synthesis. thermofisher.com
Derivatization Strategies and Structural Analogues of 2 3 2 Chloropropanoyl Phenyl Acetic Acid
Design Principles for Modulating the Chemical Structure
The design of new analogues of 2-[3-(2-chloropropanoyl)phenyl]acetic acid is guided by established principles of medicinal chemistry and organic synthesis. Modifications are typically introduced at three key positions: the carboxylic acid moiety, the phenyl ring, and the 2-chloropropanoyl side chain.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. These modifications can alter the compound's lipophilicity, solubility, and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, with Fischer esterification being a common approach. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov The choice of alcohol can significantly influence the properties of the resulting ester. For instance, esterification of ketoprofen (B1673614) with natural antioxidants like menthol (B31143) and thymol (B1683141) has been explored to create prodrugs with potentially reduced gastrointestinal side effects. nih.gov Lipase-catalyzed esterification offers a milder, and often stereoselective, alternative to traditional chemical methods. nih.govresearchgate.net
Table 1: Examples of Esterification Reactions of Ketoprofen Analogues
| Alcohol | Catalyst/Method | Product | Reference |
|---|---|---|---|
| Various sugar alcohols | DCC, DMAP | 1,4-Sorbitan ester | mdpi.com |
| Menthol, Thymol, Eugenol, etc. | DCC | Antioxidant esters | nih.gov |
| n-Decanol | Candida rugosa lipase | (S)-Decyl ketoprofen ester | nih.gov |
| Ethanol | Lipase from Candida antarctica | Ethyl ketoprofen | koreascience.kr |
Amidation: The formation of amides from the carboxylic acid can be accomplished by reacting it with a primary or secondary amine, often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netresearchgate.net This strategy has been employed to synthesize a variety of ketoprofen amides with diverse functionalities, including those with heterocyclic moieties. researchgate.netnih.gov The resulting amides can exhibit altered biological activity profiles compared to the parent carboxylic acid. nih.gov
Table 2: Examples of Amidation Reactions of Ketoprofen Analogues
| Amine | Coupling Agent/Method | Product | Reference |
|---|---|---|---|
| Primary and secondary amines | Benzotriazolide activation | Ketoprofenamides | researchgate.net |
| 2-Amino-5-(methylthio)-1,3,4-thiadiazole | DCC | Thiazole-conjugated amide | researchgate.net |
| (R)-(-)-2-Amino-1-butanol | DCC | Chiral amide prodrugs | researchgate.net |
| Aromatic and cycloalkyl amines | Benzotriazole activation | Amides with antioxidant properties | nih.gov |
Modifications and Replacements on the Phenyl Ring
Altering the substitution pattern on the phenyl ring can significantly impact the molecule's electronic properties, conformation, and interaction with biological targets. Common modifications include the introduction of halogens, alkyl groups, or other aromatic systems.
One powerful method for introducing new substituents onto the phenyl ring is the Suzuki-Miyaura cross-coupling reaction. nih.govtcichemicals.comnih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid, enabling the synthesis of a wide array of biaryl and substituted aryl derivatives. nih.govtcichemicals.com For instance, this methodology can be applied to synthesize analogues with various substituents at different positions of the phenyl ring, potentially leading to compounds with enhanced potency or selectivity. nih.gov
Variations within the 2-Chloropropanoyl Side Chain (e.g., halogen, alkyl group modifications)
Modifications to the 2-chloropropanoyl side chain can influence the compound's reactivity and steric profile. The chlorine atom can be replaced with other halogens (e.g., bromine) or other functional groups through nucleophilic substitution reactions. Furthermore, the methyl group can be substituted with other alkyl groups to probe the steric requirements of potential binding sites. The synthesis of halogenated derivatives of 2-(3-benzoylphenyl)propionic acid (ketoprofen) has been reported, where direct phase-transfer methylation of arylacetonitriles is a key step. nih.gov
Synthetic Routes to Novel Analogues of this compound
The synthesis of novel analogues of this compound often involves multi-step sequences. A common strategy involves the synthesis of a substituted 3-benzoylphenylacetic acid core, followed by modification of the side chain. For example, a flexible two-step, one-pot procedure has been developed for the synthesis of 2-arylpropionic acids, involving a Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation. mdpi.com Another approach involves the pyrolytic aromatization of a dihydrobenzofuranone core to construct the 2-arylpropionic acid moiety. acs.org The synthesis of ketoprofen itself can be achieved through a route involving the reaction of aniline (B41778) with a reactive derivative of an alpha-halogen propionic acid. researchgate.net
Stereoselective Synthesis of Derivatized Compounds
Since this compound contains a chiral center at the carbon bearing the carboxylic acid group, the stereoselective synthesis of its derivatives is of significant interest. Enantiomerically pure compounds can exhibit different pharmacological profiles.
Several methods have been developed for the enantioselective synthesis of 2-arylpropionic acids. One approach involves the kinetic resolution of racemic esters using stereoselective enzymes, such as lipases. nih.gov For example, whole-cell catalysis with engineered esterases has been used for the efficient production of (S)-ketoprofen. nih.gov Another strategy relies on asymmetric synthesis, such as the Sharpless epoxidation followed by catalytic hydrogenolysis to control the stereochemistry. researchgate.net The enantioselective synthesis of 2-arylpropionic acids can also be achieved through palladium-catalyzed hydroxycarbonylation of styrenes using chiral ligands. mdpi.com
Investigating the Influence of Structural Modifications on Reactivity
The structural modifications introduced into the this compound scaffold can have a profound effect on the reactivity of its functional groups.
The electronic nature of substituents on the phenyl ring can influence the acidity of the carboxylic acid group. stackexchange.com Electron-withdrawing groups generally increase the acidity, which can affect the rate of reactions such as esterification and amidation. ucalgary.canumberanalytics.com Conversely, electron-donating groups decrease the acidity. numberanalytics.com The position of the substituent on the phenyl ring also plays a crucial role in determining its electronic influence.
The nature of the halogen and the alkyl group on the 2-chloropropanoyl side chain can also impact reactivity. The replacement of chlorine with a better leaving group like bromine would be expected to increase the rate of nucleophilic substitution reactions at that position. Steric hindrance around the carboxylic acid and the propanoyl side chain can also affect the accessibility of these functional groups to reagents, thereby influencing reaction rates.
In Vitro Biological Activity Screening of 2 3 2 Chloropropanoyl Phenyl Acetic Acid and Its Derivatives
Evaluation of Antimicrobial Activity
Antibacterial Spectrum Analysis against Gram-Positive and Gram-Negative Strains
No studies were found that investigated the antibacterial effects of 2-[3-(2-Chloropropanoyl)phenyl]acetic acid or its derivatives against any bacterial strains.
Antifungal Efficacy against Pathogenic Fungi
There is no available research on the antifungal properties of the specified compound or its derivatives against any pathogenic fungi.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations
As no antimicrobial activity has been reported, there are no determined MIC, MBC, or MFC values for this compound.
Assessment of Antiproliferative and Cytotoxic Potential
In Vitro Screening against Various Cancer Cell Lines
No data from in vitro screening of this compound or its derivatives against any cancer cell lines have been published.
Cell Viability and Growth Inhibition Assays
Consequently, there are no available results from cell viability or growth inhibition assays for this specific compound.
It is important to note that the absence of published data does not definitively mean that this compound has no biological activity. It may be that the compound has not yet been synthesized, or if it has, its biological properties have not been investigated or the results have not been disclosed in publicly accessible formats. Further research would be required to determine the potential biological activities of this compound and its derivatives.
Exploration of Other Pharmacological Activities in vitro
Enzyme Inhibition Assays
There is no specific information available in the public domain regarding the inhibitory activity of this compound or its derivatives on any particular enzyme targets. While the structurally related class of arylpropionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614), are recognized for their inhibition of cyclooxygenase (COX) enzymes, no such data has been published for this compound.
Consequently, no data is available to populate a table on enzyme inhibition.
Receptor Binding Studies in Cell-Free Systems
Similarly, a thorough review of scientific literature reveals no published studies on the binding affinity of this compound or its derivatives for any specific biological receptors in cell-free systems. Receptor binding assays are crucial for determining the interaction of a compound with its molecular targets, and the lack of such data indicates that this area of research for the specified compound remains unexplored or at least not publicly disclosed.
Therefore, no data is available to construct a table on receptor binding affinities.
Mechanistic Investigations of in Vitro Biological Action of 2 3 2 Chloropropanoyl Phenyl Acetic Acid
Cellular Target Identification and Validation
The initial step in understanding the mechanism of a bioactive compound is to identify its molecular target(s) within the cell. This process is crucial for elucidating how the compound elicits a biological response. A variety of modern techniques are available for target identification.
Direct biochemical methods often involve affinity chromatography, where the compound is immobilized on a solid support to capture binding proteins from cell lysates. These proteins are then identified using mass spectrometry. Quantitative proteomics techniques, such as stable-isotope labeling by amino acids in cell culture (SILAC), can also be used to assess multiple direct and indirect targets by observing changes in protein abundance or state upon compound treatment nih.gov.
Genetic approaches, such as combining small-molecule and RNAi library screening, can identify genes whose knockdown or knockout results in a phenotype similar to that induced by the compound. This suggests that the protein products of these genes may be targets or key components of the pathway affected by the compound nih.gov. Computational methods can also generate target hypotheses by comparing the effects of the new molecule to those of known compounds with established targets nih.gov.
Once a potential target is identified, validation is essential to confirm that the interaction is responsible for the observed biological effect. This can involve in vitro binding assays with the purified protein, functional assays to measure changes in the target's activity, and cellular experiments where the target is mutated or its expression level is altered to see if it affects the cell's response to the compound.
Biochemical Pathway Analysis
After identifying a cellular target, the subsequent step is to analyze how the compound's interaction with this target affects broader biochemical pathways. This involves examining the downstream consequences of target modulation on cellular functions.
Impact on Cellular Respiration and Energy Metabolism
Cellular respiration is a fundamental process that converts nutrients into adenosine triphosphate (ATP), the cell's primary energy currency wikipedia.orglibretexts.org. This process involves a series of interconnected pathways: glycolysis, the Krebs cycle (or citric acid cycle), and oxidative phosphorylation via the electron transport chain libretexts.orgbccampus.canih.gov.
To investigate a compound's impact on this process, researchers would measure key indicators of metabolic function. This includes quantifying the rate of oxygen consumption as a measure of oxidative phosphorylation, and measuring intracellular levels of ATP, ADP, and AMP to assess the cell's energy state khanacademy.org. Changes in the levels of metabolic intermediates like pyruvate, lactate, and citrate can also provide insights into which specific stage of respiration is affected bccampus.cakhanacademy.org. For example, an accumulation of pyruvate might suggest an inhibition of the Krebs cycle, while an increase in lactate could indicate a shift towards anaerobic glycolysis bccampus.ca.
Table 1: Key Parameters in Cellular Respiration Analysis
| Parameter | Method of Measurement | Pathway Indicated | Potential Effect of Inhibitor |
| Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | Electron Transport Chain | Decrease |
| Extracellular Acidification Rate (ECAR) | Seahorse XF Analyzer | Glycolysis | Increase/Decrease |
| Intracellular ATP Levels | Luciferase-based Assays | Overall Energy Metabolism | Decrease |
| NADH/NAD+ Ratio | Spectrophotometric/Fluorometric Assays | Redox State | Increase/Decrease |
| Mitochondrial Membrane Potential | Fluorescent Dyes (e.g., TMRE, JC-1) | Oxidative Phosphorylation | Decrease (Depolarization) |
This table is illustrative of standard experimental approaches and does not represent data for the specific compound .
Modulation of Key Enzyme Activities (e.g., metabolic enzymes, DNA-modifying enzymes)
Bioactive compounds frequently exert their effects by modulating the activity of specific enzymes researcher.life. These can include metabolic enzymes that control the flow of metabolites through pathways like glycolysis or enzymes involved in DNA replication, repair, or transcription frontiersin.org.
Enzyme activity can be assessed using in vitro assays with purified enzymes and substrates. For example, the activity of cyclooxygenase (COX) enzymes, which are involved in inflammation, is often measured spectrophotometrically by monitoring the oxidation of a chromogenic substrate caldic.com. Similarly, the activity of acetyl-CoA carboxylase (Acc), a key enzyme in fatty acid synthesis, can be determined to understand its impact on metabolic pathways frontiersin.org.
If the compound is hypothesized to affect DNA-modifying enzymes, assays could measure DNA synthesis rates, the integrity of DNA, or the activity of specific enzymes like topoisomerases or polymerases. The goal is to determine if the compound acts as an inhibitor or an activator and to quantify its potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
Studies on Cellular Integrity and Membrane Permeability
A compound's ability to disrupt cellular membranes or cell walls is a critical aspect of its biological action, particularly for potential antimicrobial or cytotoxic agents.
Assessment of Cell Membrane Damage and Leakage
Damage to the plasma membrane compromises the cell's ability to maintain homeostasis, leading to leakage of intracellular components and eventual cell death. Standard assays to assess membrane integrity involve measuring the release of cytoplasmic enzymes, such as lactate dehydrogenase (LDH), into the extracellular medium. The uptake of dyes like propidium iodide (PI) or trypan blue, which are excluded by cells with intact membranes, is another common method to quantify membrane damage nih.gov.
The permeability of a compound across cell membranes can be studied using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based systems like the Caco-2 permeability assay preprints.org. These methods help determine how readily the compound can enter the cell to reach its intracellular target nih.govnih.gov.
Table 2: Common Assays for Cellular Integrity and Permeability
| Assay | Principle | Information Gained |
| Lactate Dehydrogenase (LDH) Assay | Measures LDH enzyme released from damaged cells. | Quantifies plasma membrane leakage/cytotoxicity. |
| Propidium Iodide (PI) Staining | Fluorescent dye enters and stains the DNA of cells with compromised membranes. | Identifies and quantifies dead or membrane-damaged cells via flow cytometry or microscopy. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures passive diffusion of a compound across an artificial lipid membrane. | Predicts passive membrane permeability. |
| Caco-2 Permeability Assay | Measures transport of a compound across a monolayer of Caco-2 human intestinal cells. | Predicts intestinal absorption and efflux transporter involvement. |
This table is illustrative of standard experimental approaches and does not represent data for the specific compound .
Effects on Bacterial or Fungal Cell Wall Synthesis (as applicable)
For compounds with potential antimicrobial activity, the cell wall is a primary target. The bacterial cell wall, composed of peptidoglycan, and the fungal cell wall, primarily made of chitin and glucans, are essential for cell viability and are absent in animal cells, making them ideal targets nih.govtaylorfrancis.com.
Investigating the effects on cell wall synthesis involves exposing the microbes to the compound and observing changes in cell morphology, such as swelling or lysis, which indicate a weakened cell wall. Researchers can also measure the incorporation of radiolabeled precursors into new cell wall material. For example, inhibition of peptidoglycan synthesis in bacteria can be monitored, as can the activity of enzymes involved in the synthesis of chitin in fungi nih.gov. Synergistic studies, combining the compound with known cell wall degrading enzymes, can also reveal if it weakens the cell wall structure, making it more susceptible to enzymatic degradation apsnet.org.
Analysis of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
No studies were identified that specifically investigated the capacity of 2-[3-(2-Chloropropanoyl)phenyl]acetic acid to induce the generation of reactive oxygen species or to elicit oxidative stress responses in cell-based assays.
Investigation of Apoptosis Induction Pathways (if antiproliferative activity is observed)
No data is available concerning the antiproliferative activity of This compound , and consequently, no investigations into its potential to induce apoptosis have been reported.
Structure Activity Relationship Sar Studies for 2 3 2 Chloropropanoyl Phenyl Acetic Acid Analogues
Elucidation of Key Pharmacophoric Elements Responsible for Activity
The biological activity of phenylacetic acid derivatives, a class to which 2-[3-(2-Chloropropanoyl)phenyl]acetic acid belongs, is largely dependent on a specific arrangement of chemical features, known as pharmacophoric elements. These elements are crucial for the molecule's interaction with its biological target, which for many NSAIDs is the cyclooxygenase (COX) enzyme. physio-pedia.com The key pharmacophoric features identified from analogues are:
An Acidic Center: The carboxylic acid group is a critical feature for many NSAIDs. It is typically ionized at physiological pH, allowing it to form key ionic interactions or hydrogen bonds with residues, such as a positively charged arginine, in the active site of the COX enzyme. nih.gov
Aromatic/Hydrophobic Regions: The presence of one or more aromatic rings provides a necessary hydrophobic scaffold that interacts with non-polar regions of the enzyme's binding pocket. nih.gov The substitution pattern on these rings can significantly influence activity.
A Spacer Group: The acetic acid side chain acts as a spacer, ensuring the correct orientation of the acidic group relative to the hydrophobic scaffold for optimal binding.
Studies on ketoprofen (B1673614) amides have shown that replacing the ketone carbonyl group with other functionalities like ethers, amides, or sulfones can result in compounds with equipotent activity, indicating the importance of this region for structural interaction rather than a specific chemical bond. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models have been instrumental in predicting the anti-inflammatory potency and optimizing lead compounds.
A QSAR analysis of the anti-inflammatory agent amfenac (B1665970) (2-amino-3-benzoylphenylacetic acid) and its derivatives revealed that the π-electron density of the highest occupied molecular orbital (HOMO) in the second aromatic ring was the most significant parameter for anti-inflammatory activity. nih.gov This suggests a possible electronic charge transfer between the drug and its receptor.
In a study of 4',5-di-substituted 3-biphenyl acetic acid derivatives, 3D-QSAR analysis through Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed. researchgate.net The CoMFA model indicated that the steric field was more important than the electrostatic field, while the CoMSIA model highlighted the importance of the hydrophobic field. researchgate.net Such models provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity, guiding the design of more potent analogues.
For a series of N-arylanthranilic acids, another class of NSAIDs, QSAR analysis showed that molecular shape parameters, rather than hydrophobicity (log P) or other physicochemical parameters, best modeled the anti-inflammatory activity. nih.gov The angle between the planes of the two benzene (B151609) rings was also found to be relevant to activity. nih.gov
The following table summarizes key findings from QSAR studies on related compounds.
| Compound Class | Key QSAR Findings | Reference |
| Amfenac Analogues | Anti-inflammatory activity correlated with the π-electron density of the HOMO in the second aromatic ring. | nih.gov |
| 4',5-di-substituted 3-biphenyl acetic acids | Steric and hydrophobic fields were identified as crucial for activity in CoMFA and CoMSIA models. | researchgate.net |
| N-arylanthranilic acids | Molecular shape parameters and the dihedral angle between aromatic rings were the best predictors of activity. | nih.gov |
Correlation of Physicochemical Descriptors with Biological Outcomes
The biological activity of drug molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME), as well as their interaction with the target receptor. For NSAID analogues of this compound, several key physicochemical descriptors have been correlated with biological outcomes.
Lipophilicity (log P/log D): This parameter, which describes the partitioning of a compound between an oily and an aqueous phase, is crucial for membrane permeability and reaching the site of action. For a series of cyclohexanol (B46403) derivatives that enhance the percutaneous absorption of ketoprofen, the lipophilicity (logP) was found to be the most significant contributor to their enhancing activity, with a contribution index of approximately 50%. nih.gov However, for some series of anti-inflammatory agents, log P correlates poorly with activity, suggesting that other factors like molecular shape are more dominant. nih.gov
Electronic Properties: As indicated by QSAR studies on amfenac, electronic properties such as frontier orbital energies (HOMO and LUMO) and charge distributions can be critical. nih.gov These descriptors influence the ability of a molecule to participate in electronic interactions, such as charge transfer with the biological target.
Steric Parameters: Molecular size and shape, described by parameters like molecular weight, van der Waals area, and Verloop substituent width parameters, are fundamental to ensuring a good fit within the receptor's binding site. nih.govnih.gov
The table below illustrates the correlation of various physicochemical descriptors with biological activity for different classes of related compounds.
| Physicochemical Descriptor | Biological Relevance | Example Compound Class | Reference |
| Lipophilicity (log P) | Influences membrane permeability and absorption. | Ketoprofen absorption enhancers | nih.gov |
| Molecular Shape | Dictates the fit of the molecule in the receptor's active site. | N-arylanthranilic acids | nih.gov |
| π-electron density of HOMO | Correlates with anti-inflammatory activity, suggesting charge transfer interactions. | Amfenac analogues | nih.gov |
| Steric Energy (SE) and LUMO | Significantly affected the prediction of percutaneous absorption enhancement. | Cyclohexanol derivatives | nih.gov |
These studies on analogous compounds provide a framework for understanding the potential structure-activity relationships of this compound. Future research on this specific compound would be necessary to confirm these inferred relationships.
Computational and Theoretical Studies on 2 3 2 Chloropropanoyl Phenyl Acetic Acid
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For a compound structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614), logical biological targets for docking studies include cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs). nih.gov
Docking simulations of 2-[3-(2-Chloropropanoyl)phenyl]acetic acid against COX-1 and COX-2 would be performed to predict its binding affinity and selectivity, which are crucial determinants of its potential efficacy and side-effect profile. The simulation calculates a docking score, representing the binding free energy, and reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the enzyme's active site. jspae.commdpi.com For instance, studies on similar phenylacetic acid derivatives have shown that interactions with key residues can determine inhibitory potency. jspae.com Analysis of the docked pose could elucidate how the chloropropanoyl and acetic acid moieties fit within the catalytic domain, analogous to how ketoprofen derivatives are studied. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound with Proposed Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | -7.8 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| Cyclooxygenase-2 (COX-2) | -9.2 | Arg513, Ser530, Tyr385 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a molecular docking simulation.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule. researchgate.netnih.gov These calculations provide a detailed understanding of the molecule's geometry, charge distribution, and orbital energies. semanticscholar.orgmdpi.com
For this compound, DFT calculations could be used to determine its optimized molecular geometry, both as a monomer and a potential dimer formed through hydrogen bonding between the carboxylic acid groups. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. The MEP map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, predicting sites for intermolecular interactions and chemical reactions. nih.gov
Note: The data in this table is hypothetical, based on typical values for similar organic molecules, and illustrates the outputs of quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis is performed to identify the stable, low-energy conformations of the molecule. nih.gov This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy surface.
Molecular Dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, either in a solvent like water or within a model cell membrane, can reveal its conformational flexibility, stability, and interactions with its environment. mdpi.comuq.edu.au Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (RoG) to measure compactness, and the number of hydrogen bonds formed over time. mdpi.com These simulations are crucial for understanding how the molecule behaves in a biological context, validating docking poses, and assessing its ability to permeate membranes. nih.gov
Note: This table describes the types of data generated from MD simulations, not specific results for the compound.
In Silico Prediction of Pharmacokinetic-Relevant Parameters
In silico tools are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govmdpi.com These predictions help to identify potential liabilities and prioritize candidates with favorable pharmacokinetic profiles.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical physicochemical property that influences a drug's solubility, absorption, and membrane permeability. researchgate.net It describes the equilibrium distribution of a compound between an oily (n-octanol) and an aqueous phase.
Numerous computational algorithms exist to predict log P values, each using different methodologies, such as atom-based contributions (AlogP) or fragment-based methods (ClogP). researchgate.netnih.gov Predicting the log P for this compound using a consensus of different models can provide a reliable estimate of its lipophilicity, which is expected to be moderate, allowing for a balance between aqueous solubility and membrane penetration.
Table 4: Illustrative In Silico Lipophilicity Predictions for this compound
| Prediction Algorithm | Predicted log P |
|---|---|
| ALogP | 2.85 |
| CLogP | 3.10 |
| MLogP | 2.98 |
| XLogP3 | 3.05 |
Note: The data in this table is hypothetical and for illustrative purposes, showing typical outputs from various log P prediction tools.
The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is fundamental to its oral bioavailability. In silico models can predict this permeability. Two common assays that are often modeled computationally are the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability. nih.govnih.gov
PAMPA models predict passive diffusion across an artificial lipid membrane, providing a measure of transcellular permeability. nih.gov Caco-2 permeability models are more complex, as they are based on a human colon adenocarcinoma cell line that mimics the intestinal barrier, accounting for both passive diffusion and active transport mechanisms. nih.gov Predictions often include the apparent permeability coefficient (Papp). These models utilize molecular descriptors such as log P, polar surface area (PSA), and the number of hydrogen bond donors and acceptors to estimate a compound's permeability class (e.g., low or high).
Table 5: Predicted Physicochemical and Permeability Properties for this compound
| Property/Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 242.66 g/mol | Influences diffusion and bioavailability |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | Correlates with membrane permeability |
| Hydrogen Bond Donors | 1 | Affects solubility and membrane transport |
| Hydrogen Bond Acceptors | 3 | Affects solubility and membrane transport |
| Caco-2 Permeability (Papp) | Moderate (e.g., 5 x 10⁻⁶ cm/s) | Predicts intestinal absorption rate |
Note: The data in this table is hypothetical and illustrates typical parameters provided by in silico ADME prediction tools.
Future Directions and Research Perspectives for 2 3 2 Chloropropanoyl Phenyl Acetic Acid
Exploration of New Synthetic Pathways
Future research into 2-[3-(2-Chloropropanoyl)phenyl]acetic acid could greatly benefit from the exploration of more efficient, cost-effective, and environmentally benign synthetic routes. While it is traditionally produced as part of a multi-step synthesis, modern methodologies offer avenues for process optimization.
Key areas for exploration include:
Green Chemistry Approaches: The synthesis of NSAIDs like ibuprofen (B1674241) has been significantly improved by adopting green chemistry principles, which reduce waste and the use of hazardous materials. scispace.comijsrch.com Similar strategies could be applied to the synthesis of this compound, focusing on higher atom efficiency and the use of less toxic reagents and solvents. ijpsr.comchemistryforsustainability.org
Continuous Flow Chemistry: This technology offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved consistency. mdpi.comscielo.br Implementing a continuous-flow system could streamline the production of this intermediate, allowing for easier coupling of reaction steps without the need for isolating intermediates. nih.govbeilstein-journals.orgresearchgate.net
Catalytic Methods: Developing novel catalytic processes, such as palladium-catalyzed methods used for other 2-aryl propionic acids, could provide more direct and regioselective routes to the core structure. mdpi.com Asymmetric synthesis strategies are also crucial, especially given that the final product, Loxoprofen, is a chiral drug. researchgate.net Techniques like enzymatic kinetic resolution or the use of chiral catalysts could be employed to produce specific enantiomers, which is a vital aspect of modern pharmaceutical synthesis. researchgate.netnih.gov
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Green Chemistry | Reduced waste, lower environmental impact, improved atom economy. scispace.comijsrch.com | Use of recyclable catalysts, safer solvents, and fewer synthetic steps. ijpsr.com |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control; reduced reaction times. mdpi.comnih.gov | Optimization of reactor design, residence time, and in-line purification. beilstein-journals.org |
| Advanced Catalysis | High selectivity, efficiency, and potential for asymmetric synthesis. mdpi.com | Development of novel metal-based or biocatalytic systems for key bond formations. researchgate.net |
Development of Advanced Derivatization Strategies
The chemical structure of this compound is ripe for modification to create novel compounds with potentially enhanced therapeutic profiles. The carboxylic acid group and the reactive chloro-ketone offer two distinct handles for chemical derivatization.
Future strategies could involve:
Prodrug and Codrug Design: A primary drawback of many NSAIDs is gastrointestinal toxicity, which is often linked to the free carboxylic acid group. nih.govbohrium.com Masking this group through esterification or amidation to create prodrugs is a well-established strategy to mitigate this side effect. bohrium.comresearchgate.net Furthermore, creating mutual prodrugs, where the compound is covalently linked to another pharmacologically active agent (e.g., an antioxidant or a gastroprotective agent), could offer synergistic benefits. bohrium.comnih.gov
Molecular Hybridization: This approach involves combining the structural features of the parent compound with other pharmacophores to generate new hybrid molecules. nih.gov For instance, the scaffold could be conjugated with heterocyclic moieties like triazoles or with natural products known to possess anti-inflammatory properties to create novel chemical entities with unique activity profiles. nih.govnih.govmdpi.com
Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.
| Strategy | Target Functional Group | Primary Therapeutic Goal | Example Modification |
|---|---|---|---|
| Prodrug Synthesis | Carboxylic Acid | Reduce GI toxicity, improve solubility. nih.govbohrium.com | Ester or amide formation. benthamscience.com |
| Molecular Hybridization | Entire Scaffold | Enhance potency, introduce new activities. nih.gov | Conjugation with a triazole ring. nih.gov |
| Targeted Covalent Inhibition | 2-Chloropropanoyl Group | Increase potency and duration of action. | Modification for reaction with specific amino acid residues. |
Identification of Novel Biological Targets
While NSAIDs traditionally target cyclooxygenase (COX) enzymes, there is growing evidence that their therapeutic effects, particularly in areas like cancer chemoprevention, may involve COX-independent pathways. mdpi.comresearchgate.netbohrium.com A significant future direction for derivatives of this compound would be to screen them against a broader range of biological targets.
Potential novel targets could include:
Inflammatory Signaling Pathways: Key proteins in inflammatory cascades, such as nuclear factor kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and components of the PI3K/Akt/mTOR pathway, are known to be modulated by some NSAIDs. mdpi.commdpi.com
Cancer-Related Targets: The antiproliferative effects of arylpropionic acid derivatives have been noted in various cancer cell lines. ijamscr.com Potential targets include pathways like the Wnt/β-catenin signaling pathway and enzymes such as phosphodiesterases (PDEs) and carbonic anhydrase. mdpi.comresearchgate.net
Ion Channels and Receptors: Exploring the activity of new derivatives on targets beyond enzymes, such as ion channels or G-protein coupled receptors involved in pain and inflammation, could uncover entirely new therapeutic applications.
| Target Pathway/Protein | Associated Disease Area | Rationale for Investigation |
|---|---|---|
| NF-κB | Inflammation, Cancer | Central regulator of immune and inflammatory responses. mdpi.commdpi.com |
| PI3K/Akt/mTOR | Cancer, Autoimmune Diseases | Crucial for cell growth, proliferation, and survival. mdpi.com |
| Wnt/β-catenin | Colorectal Cancer | Some NSAIDs are known to downregulate this oncogenic pathway. mdpi.com |
| Phosphodiesterases (PDEs) | Inflammation, Cancer | Inhibition can lead to anti-inflammatory and pro-apoptotic effects. researchgate.net |
Integration with High-Throughput Screening Methodologies
To efficiently explore the therapeutic potential of a library of derivatives based on this compound, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid assessment of thousands of compounds against specific biological targets. researchgate.net
Future research should focus on:
Developing HTS-Compatible Assays: Creating robust and miniaturized assays for both known and novel targets is the first step. researchgate.net This includes biochemical assays (e.g., for enzyme inhibition) and cell-based assays that can measure downstream effects like cytokine release or gene expression. chemdiv.com
High-Content Screening (HCS): Unlike traditional HTS, HCS uses automated microscopy and image analysis to provide multiparametric data on cellular responses, such as changes in morphology, protein localization, or cell viability. This can provide deeper insights into a compound's mechanism of action.
Screening Diverse Compound Libraries: A library of derivatives synthesized from the parent compound could be screened to identify "hit" molecules that modulate the activity of a target. chemfaces.com These hits would then form the starting point for further medicinal chemistry optimization.
| Methodology | Principle | Application |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly tests large numbers of compounds for activity at a single endpoint. researchgate.net | Primary screening to identify initial "hits" from a large library. chemfaces.com |
| High-Content Screening (HCS) | Automated imaging and analysis to measure multiple cellular parameters simultaneously. | Secondary screening to characterize mechanism of action and assess cytotoxicity. |
| Fragment-Based Screening | Identifies low-molecular-weight fragments that bind to a target, which are then grown or linked. | Identifying novel binding modes and starting points for lead discovery. |
Collaborative Interdisciplinary Research Opportunities
Maximizing the potential of the this compound scaffold requires a highly interdisciplinary approach, bridging the gap between fundamental research and clinical application. iitbhu.ac.in
Key collaborative opportunities include:
Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while molecular and cellular biologists can test these compounds in relevant assays to determine their activity and mechanism of action.
Computational and Medicinal Chemistry: Computational chemists can use tools like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict how derivatives will interact with biological targets, thereby guiding synthetic efforts. neuroquantology.comlongdom.orgoncodesign-services.com This in silico approach can prioritize the synthesis of the most promising compounds, saving time and resources. mdpi.com
Pharmacology and AI/Machine Learning: Pharmacologists can study the in vivo effects of lead compounds, while experts in artificial intelligence can develop predictive models for ADME (absorption, distribution, metabolism, and excretion) and toxicity, further accelerating the drug development process. isomorphiclabs.com Such interdisciplinary courses and research programs are becoming more common to train the next generation of drug discovery scientists. nih.govnih.gov
| Discipline | Contribution |
|---|---|
| Synthetic Chemistry | Designs and synthesizes novel derivatives and compound libraries. |
| Computational Chemistry | Performs in silico screening, molecular docking, and predictive modeling to guide synthesis. neuroquantology.comoncodesign-services.com |
| Molecular/Cellular Biology | Develops and runs biological assays to determine compound activity and mechanism. |
| Pharmacology | Evaluates the in vivo efficacy, pharmacokinetics, and safety of lead compounds. |
| AI/Data Science | Develops machine learning models to predict compound properties and optimize discovery pipelines. isomorphiclabs.com |
Q & A
Q. What are the recommended synthetic routes for 2-[3-(2-Chloropropanoyl)phenyl]acetic acid, and what challenges arise in achieving high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 3-bromophenylacetic acid derivatives followed by chlorination. Key challenges include regioselectivity during acylation and avoiding over-chlorination. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Characterization by -NMR should confirm the presence of the chloropropanoyl group (δ 4.2–4.5 ppm for CHCl) and acetic acid moiety (δ 3.6–3.8 ppm). Purity ≥95% is achievable with optimized stoichiometry .
Q. How can X-ray crystallography resolve structural ambiguities in halogenated phenylacetic acid derivatives like this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, analogous compounds (e.g., 2-(2-chlorophenyl)acetic acid) crystallize in the monoclinic P21/c space group with unit cell parameters . Hydrogen-bonding interactions between the carboxylic acid group and adjacent molecules stabilize the lattice. SCXRD can distinguish between positional isomers (e.g., ortho vs. para substitution) .
Q. What spectroscopic techniques are essential for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor degradation at λ = 260–280 nm (aromatic π→π* transitions).
- HPLC-MS : Detect hydrolysis products (e.g., phenylacetic acid or chloropropanoic acid fragments).
- pH-Dependent -NMR : Assess protonation states of the carboxylic acid group (δ shifts by 0.3–0.5 ppm in DO vs. DMSO-d). Stability is optimal at pH 4–6, with degradation accelerating above pH 8 due to base-catalyzed ester hydrolysis .
Advanced Research Questions
Q. How do conflicting reports on the biodegradation pathways of chlorinated phenylacetic acids inform studies on this compound?
- Methodological Answer : Studies on related compounds (e.g., diclofenac) reveal two competing pathways:
- Pathway A : Hydroxylation at the chlorinated position, forming 2-[3-(2-chloro-4-hydroxypropanoyl)phenyl]acetic acid, followed by dechlorination.
- Pathway B : Direct cleavage of the chloropropanoyl group via microbial esterases.
To resolve contradictions, use -isotope labeling and LC-HRMS to track metabolic intermediates in Rhodococcus ruber cultures .
Q. What computational strategies predict the reactivity of the chloropropanoyl group in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can model reaction intermediates. The chloropropanoyl group’s electron-withdrawing effect directs electrophiles to the meta position of the phenyl ring. Fukui indices () identify nucleophilic sites, while Mulliken charges quantify electrophilic susceptibility. Validate predictions experimentally via regioselective nitration (HNO/HSO) and HPLC analysis .
Q. How can researchers address discrepancies in reported toxicity profiles of structurally similar chlorinated acetic acids?
- Methodological Answer :
- In vitro assays : Compare IC values in human hepatocytes (e.g., HepG2 cells) using MTT assays.
- QSAR Modeling : Correlate toxicity with descriptors like logP and polar surface area. For example, higher logP (≥2.5) correlates with increased membrane permeability and cytotoxicity.
- Contradiction resolution : Cross-validate using zebrafish embryo models (LC at 96 hours) to assess in vivo vs. in vitro disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
